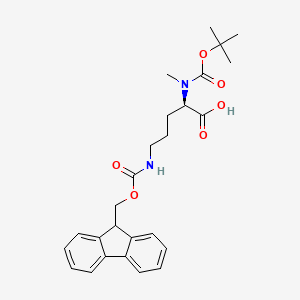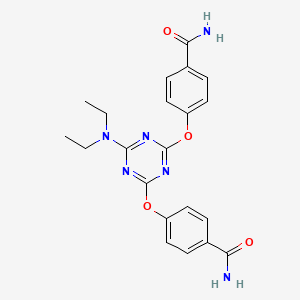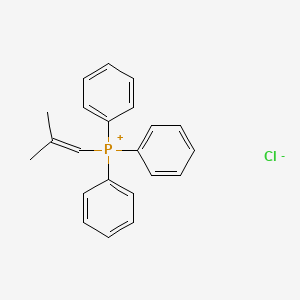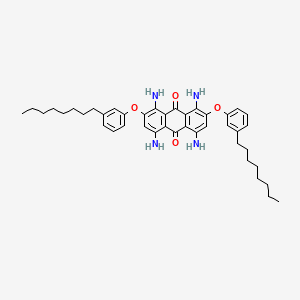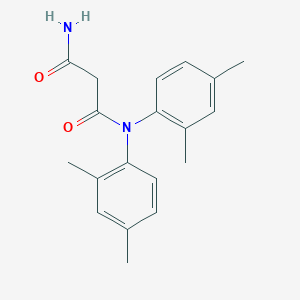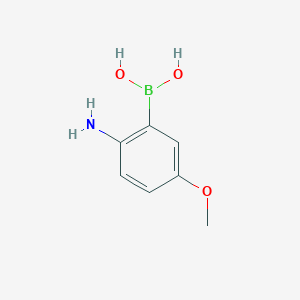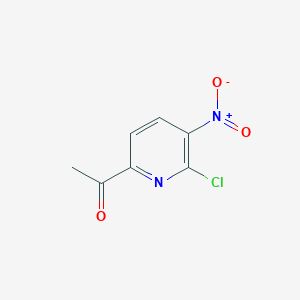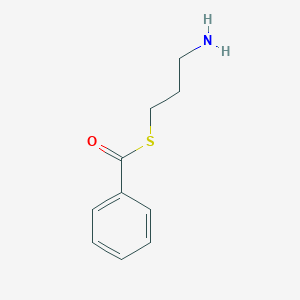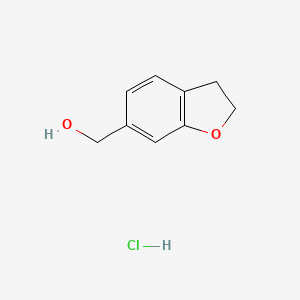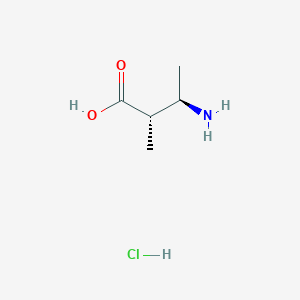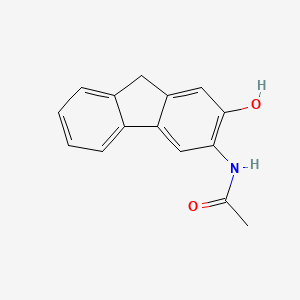![molecular formula C11H7ClN2O B13143684 6-Chloro-[2,3'-bipyridine]-5-carbaldehyde CAS No. 1227599-66-7](/img/structure/B13143684.png)
6-Chloro-[2,3'-bipyridine]-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[2,3’-bipyridine]-5-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. The presence of a chlorine atom at the 6-position and an aldehyde group at the 5-position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 6-Chloro-[2,3’-bipyridine]-5-carbaldehyde may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
6-Chloro-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[2,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-[2,3’-bipyridine]-5-carbaldehyde is used in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-[2,3’-bipyridine]-5-carbaldehyde depends on its application. In coordination chemistry, it acts as a ligand that binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-[2,3’-bipyridine]-5-carbaldehyde
- 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid
- 6-Chloro-[2,3’-bipyridine]-5-methanol
Uniqueness
6-Chloro-[2,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the bipyridine structure This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives
特性
CAS番号 |
1227599-66-7 |
|---|---|
分子式 |
C11H7ClN2O |
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-6-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(7-15)3-4-10(14-11)8-2-1-5-13-6-8/h1-7H |
InChIキー |
GMXZHLJOFZMJGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



